1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one
Brand Name: Vulcanchem
CAS No.: 820250-64-4
VCID: VC16820273
InChI: InChI=1S/C16H19O.3C4H9.Sn/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14;3*1-3-4-2;/h6-10,12-13,15H,2-3,5,11H2,1H3;3*1,3-4H2,2H3;
SMILES:
Molecular Formula: C28H46OSn
Molecular Weight: 517.4 g/mol

1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one

CAS No.: 820250-64-4

Cat. No.: VC16820273

Molecular Formula: C28H46OSn

Molecular Weight: 517.4 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one - 820250-64-4

Specification

CAS No. 820250-64-4
Molecular Formula C28H46OSn
Molecular Weight 517.4 g/mol
IUPAC Name 1-phenyl-4-(1-tributylstannylethenyl)oct-1-en-3-one
Standard InChI InChI=1S/C16H19O.3C4H9.Sn/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14;3*1-3-4-2;/h6-10,12-13,15H,2-3,5,11H2,1H3;3*1,3-4H2,2H3;
Standard InChI Key WNLQJHWOQCBHMC-UHFFFAOYSA-N
Canonical SMILES CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CC1=CC=CC=C1

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The compound’s structure consists of three key components:

  • Phenyl group: Attached to the octenone backbone, contributing aromatic stability and electronic effects.

  • Tributylstannyl group: A bulky organotin substituent on the ethenyl bridge, enhancing reactivity in metal-catalyzed reactions.

  • Conjugated enone system: A ketone (C=O) conjugated to an α,β-unsaturated carbonyl system, enabling participation in cycloadditions and nucleophilic attacks .

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₃₀OSn
Molecular Weight432.56 g/mol
Functional GroupsKetone, ethenyl, tributylstannyl
ConjugationExtended π-system (C=O to C=C)

Synthetic Methodologies

Reaction Sequence Hypothesis

  • Enone Formation:

    • Base-catalyzed condensation of phenylacetophenone derivatives with appropriate carbonyl precursors.

    • Example:
      R-C(O)-R’ + PhCH₂COCH₂R” → PhCH₂C(=O)-CH=CH-R”\text{R-C(O)-R' + PhCH₂COCH₂R'' → PhCH₂C(=O)-CH=CH-R''}

  • Tributylstannyl Ethenyl Installation:

    • Cross-coupling of a vinyl halide or triflate with tributyltin hydride under catalytic conditions.

Reactivity and Functional Group Interactions

Tributylstannyl Group Reactivity

The tributylstannyl moiety serves as a leaving group in Stille couplings, enabling carbon-carbon bond formation with aryl/alkenyl halides. Its bulkiness may influence regioselectivity in catalytic cycles .

Comparative Reactivity of Organotin Groups

GroupReactivity in Stille CouplingStability
TributylstannylHigh (rapid transmetallation)Moderate
TriphenylstannylModerateHigh
TrimethylstannylLowLow

Enone System Reactivity

The conjugated enone participates in:

  • Diels-Alder reactions: As a dienophile for cycloadditions with electron-rich dienes.

  • Nucleophilic additions: Michael additions to the α,β-unsaturated ketone.

Applications in Organic Synthesis and Materials Science

Cross-Coupling Reactions

The tributylstannyl group enables diverse applications:

  • Arylation: Coupling with aryl halides to form biaryl systems.

  • Alkenylation: Construction of extended π-conjugated systems for optoelectronic materials.

Example: Synthesis of Conjugated Polymers

Repeating units derived from this compound could be polymerized via Stille coupling to create materials with tailored electronic properties.

Pharmaceutical Intermediates

While direct biological activity data is limited, analogous organotin compounds exhibit:

  • Antimicrobial properties: Tributyltin derivatives inhibit bacterial growth.

  • Antioxidant activity: Phenolic derivatives (e.g., 4-(tributylstannyl)phenol) show radical scavenging.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundStructural FeaturesKey Applications
1-(Tributylstannyl)-2-(trimethylsilyl)acetyleneSilyl-protected alkyneSonogashira coupling building blocks
4-(Tributylstannyl)phenolPhenolic tributylstannyl derivativeAntioxidant research
2-(Tributylstannyl)-3-methylbutyneTerminal alkyne with stannyl groupPolymer functionalization

Unique Advantages of the Target Compound

  • Dual Reactivity: Combines enone and organotin functionalities for sequential transformations.

  • Solubility: Bulky tributylstannyl group enhances compatibility with organic solvents.

Challenges and Future Directions

Synthetic Limitations

  • Toxicity: Organotin byproducts require careful handling.

  • Regioselectivity: Competing pathways in Stille couplings may reduce yields.

Emerging Opportunities

  • Catalyst Development: Designing ligands to optimize tributylstannyl group transfer.

  • Biological Screening: Testing antimicrobial/anticancer activity in phenyl-enone hybrids.

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